
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Overview
Description
Quinelorane is a chemical compound known for its role as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors . It has been studied extensively for its effects on the central nervous system and its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinelorane involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of quinelorane follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Quinelorane undergoes various chemical reactions, including:
Oxidation: Quinelorane can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert quinelorane into its corresponding amine derivatives.
Substitution: Quinelorane can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Structural Characteristics
The compound features a fused pyridoquinazoline structure characterized by a bicyclic arrangement of a pyridine and a quinazoline moiety. The octahydro structure indicates saturation with multiple hydrogen atoms, enhancing its stability and potential biological activity. The presence of a propyl group at the 6-position contributes to its structural diversity and may influence its interaction with biological targets.
Anticancer Activity
Pyrido(2,3-g)quinazolin-2-amine has shown promise as a potential anticancer agent due to its ability to inhibit key proteins involved in drug resistance. Notably, it has been studied for its inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are implicated in multidrug resistance in cancer therapy .
Case Study: Inhibition of Kinases
Research indicates that derivatives of pyrido(2,3-g)quinazolin-2-amine can exhibit significant inhibitory effects on various kinases associated with cancer progression. For instance, studies have demonstrated that these compounds can effectively inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often aberrantly expressed in tumors .
Multi-targeting Agents for Alzheimer's Disease
Recent investigations have explored the use of pyrido(2,3-g)quinazolin-2-amine derivatives as multi-targeting agents aimed at treating Alzheimer's disease. These compounds have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase while also exhibiting iron-chelating properties . Such multi-faceted mechanisms are crucial for developing effective treatments for complex neurodegenerative diseases.
The biological activities of pyrido(2,3-g)quinazolin-2-amine can be summarized as follows:
Synthesis and Reactivity
The synthesis of pyrido(2,3-g)quinazolin-2-amine typically involves various methodologies that may include reactions catalyzed by transition metals such as copper or palladium. These reactions often utilize bases like sodium acetate or solvents like dimethyl sulfoxide (DMSO). The compound's unique structural features allow it to interact favorably with target proteins through hydrogen bonding with amino acid residues.
Mechanism of Action
Quinelorane exerts its effects by binding to and activating dopamine D2 and D3 receptors. This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase activity, which reduces the levels of cyclic adenosine monophosphate (cAMP). This, in turn, affects various downstream signaling pathways involved in neurotransmission and neuronal activity .
Comparison with Similar Compounds
Quinpirole: Another dopamine receptor agonist with similar pharmacological properties.
Ropinirole: Used in the treatment of Parkinson’s disease and restless legs syndrome.
Pramipexole: A dopamine agonist used for Parkinson’s disease and other movement disorders.
Uniqueness of Quinelorane: Quinelorane is unique in its high selectivity and potency for the D2 and D3 receptors, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also allows for specific interactions with these receptors, differentiating it from other similar compounds .
Biological Activity
Pyrido(2,3-g)quinazolin-2-amine, specifically the compound with the octahydro and propyl substitutions, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and various biological evaluations.
Structural Characteristics
The compound features a fused pyridoquinazoline structure , which is characterized by:
- Bicyclic arrangement : Comprising both pyridine and quinazoline moieties.
- Saturation : The octahydro structure indicates multiple hydrogen atoms contributing to stability.
- Substitution : A propyl group at the 6-position enhances structural diversity, potentially affecting its biological interactions.
Research indicates that pyrido(2,3-g)quinazolin-2-amine and its derivatives may function primarily as inhibitors of various kinases and transport proteins. Notably:
- Inhibition of Multidrug Resistance Proteins : It has shown significant inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both implicated in multidrug resistance in cancer therapy.
- Interaction with Amino Acids : The compound can form hydrogen bonds with specific amino acid residues in target proteins, enhancing its binding affinity.
Anticancer Activity
A series of studies have evaluated the anticancer potential of pyrido(2,3-g)quinazolin-2-amine. Key findings include:
-
Cell Viability Assays : In vitro tests demonstrated varying degrees of cytotoxicity against several cancer cell lines. For example:
Compound Cell Line IC50 (µM) Pyrido(2,3-g)quinazolin-2-amine MDA-MB231 9.4 Pyrido(3,4-g)quinazoline HCT116 1.3 Pyrido(4,3-h)quinazoline U-2 OS 3.3
These results indicate that structural modifications at the 6-position significantly affect potency against specific cancer types .
Kinase Inhibition
The compound has been tested against several kinases with notable results:
- CLK1 and DYRK1A Inhibition : Compounds derived from pyrido(2,3-g)quinazolin-2-amine exhibited up to 98% inhibition against these kinases .
Toxicity Studies
While evaluating its therapeutic potential, toxicity profiles were also assessed. Some derivatives showed high toxicity levels across different cell lines, indicating a need for careful optimization to enhance selectivity for cancer cells while minimizing effects on normal cells .
Case Studies
- Zeinyeh et al. (2016) : Investigated pyrido[3,4-g]quinazolines as kinase inhibitors and reported significant inhibition rates against multiple kinases including CDK5 and GSK3α/β. Their findings highlighted the importance of structural modifications in enhancing selectivity and potency .
- Kraege et al. (2016) : Focused on quinazoline-chalcone derivatives where they identified a compound with a maximum inhibition of 76% compared to standard treatments, showcasing the potential of pyridoquinazolines in combination therapies .
Q & A
Q. What are the common synthetic strategies for Pyrido(2,3-g)quinazolin-2-amine derivatives?
Basic Research Focus
Synthesis typically involves cycloaddition reactions or functionalization of preconstructed heterocyclic scaffolds. For example:
- Cyclization of diaminoquinoline intermediates with carbonyl-containing reagents (e.g., 2-oxo-2-phenylacetic acid) yields pyrido[2,3-g]quinoxalinones, with occasional formation of imidazo[4,5-g]quinolines as side products .
- Ring-closing strategies using acetic acid or propanol-2 as solvents under nitrogen atmosphere, followed by purification via recrystallization (methanol or DMF) .
Key Considerations : Solvent choice (e.g., glacial acetic acid vs. propanol-2 with acid catalysts) impacts reaction efficiency and byproduct formation.
Q. How is cytotoxicity assessed for this compound class, and what experimental models are recommended?
Basic Research Focus
- MT-4 cell line assays are standard for evaluating antiproliferative activity. Compounds are tested at sub-micromolar concentrations, with IC₅₀ values compared to reference drugs like docetaxel .
- MTT assays quantify cell viability via mitochondrial reduction of tetrazolium dyes, ensuring reproducibility across replicates .
Advanced Research Focus
- Substituent Effects : Introducing propyl or cyclohexyl groups at position 6 enhances antiviral/antitumor activity, while isopropyl groups reduce cytotoxicity .
- Heterocyclic Modifications : Thiophene or phenyl rings at position 2 improve binding affinity to viral or tumor targets .
Methodology :- Systematic substitution at positions 2, 3, and 2.
- In vitro screening using orthogonal assays (e.g., antiviral + cytotoxicity panels).
- Computational docking to predict interactions with targets like DNA topoisomerases .
Q. How can contradictory cytotoxicity data across studies be resolved?
Advanced Research Focus
Contradictions may arise from:
- Cell Line Variability : MT-4 (lymphoblastoid) vs. solid tumor models (e.g., HeLa) often show divergent responses.
- Assay Conditions : Differences in incubation time (24–72 hours) or serum concentration in media .
Resolution Strategies : - Orthogonal assays (e.g., apoptosis markers, ROS detection) to confirm mechanisms.
- Meta-analysis of substituent effects across published analogs (e.g., pyrido[2,3-d]pyrimidinones vs. imidazo[4,5-g]quinazolines) .
Q. What analytical techniques are critical for confirming structural purity and stereochemistry?
Advanced Research Focus
- 1H NMR : Assigns proton environments (e.g., trans-configuration at 5aS confirmed by coupling constants, J = 3.5–7.9 Hz) .
- LC-MS : Validates molecular weight (e.g., m/z = 321 [M+1] for isopropyl derivatives) and detects trace impurities .
- X-ray crystallography : Resolves absolute stereochemistry for chiral centers (e.g., 5aR,9aR configuration) .
Q. What computational methods predict target engagement and selectivity?
Advanced Research Focus
- Molecular docking : Prioritizes targets like DNA intercalation sites or kinase domains. For example, pyrido[2,3-g]quinazolines show affinity for topoisomerase II in silico .
- MD Simulations : Assess binding stability (≥50 ns trajectories) to differentiate selective vs. off-target interactions .
Validation : Correlate docking scores with experimental IC₅₀ values for lead optimization .
Q. How can regioselectivity challenges in heterocyclic functionalization be addressed?
Advanced Research Focus
- Directing Groups : Use methylsulfanyl or acetyl groups at position 4 to steer reactivity toward pyrido[2,3-d]pyrimidin-5-ones vs. -7-ones .
- Solvent Effects : Protic solvents (e.g., acetic acid) favor cyclization, while aprotic solvents (e.g., DMF) promote alkylation .
Properties
CAS No. |
98524-57-3 |
---|---|
Molecular Formula |
C14H22N4 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine |
InChI |
InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1 |
InChI Key |
TUFADSGTJUOBEH-ZWNOBZJWSA-N |
SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N |
Canonical SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY-175877; LY175877; LY 175877 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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